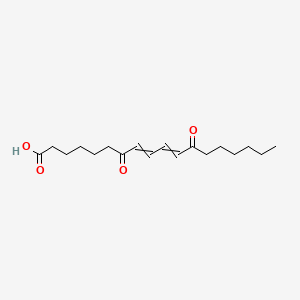
Dioxooctadecadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxooctadecadienoic acid is a lipid.
8,10-Octadecadienoicacid, 7,12-dioxo-, (8E,10E)- is a natural product found in Pleurocybella porrigens with data available.
Applications De Recherche Scientifique
Dioxooctadecadienoic acid, a compound derived from the oxidation of linoleic acid, has garnered attention in various scientific fields due to its potential applications in health and medicine. This article explores its applications, focusing on its biological effects, therapeutic potential, and implications in research.
Biological Functions
Research indicates that this compound can influence several biological pathways:
- Inflammation : It is involved in the inflammatory response, modulating cytokine production and leukocyte recruitment.
- Cellular Signaling : This compound acts as a signaling molecule, affecting cell proliferation, apoptosis, and differentiation.
- Metabolic Regulation : this compound has been implicated in lipid metabolism and energy homeostasis.
Pharmacological Research
This compound has been studied for its potential therapeutic effects:
- Anticancer Properties : Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in tumor cells by activating specific signaling pathways .
- Neuroprotective Effects : There is emerging evidence suggesting its role in protecting neuronal cells from oxidative stress, which is crucial for neurodegenerative disease research .
Nutritional Science
The compound's role as a bioactive lipid mediator makes it significant in nutritional studies:
- Dietary Sources : this compound can be derived from dietary linoleic acid, emphasizing the importance of dietary fats in health.
- Health Implications : Research highlights its potential benefits in reducing the risk of chronic diseases such as cardiovascular diseases and diabetes through anti-inflammatory mechanisms .
Environmental Science
In environmental studies, this compound has been investigated for its effects on ecosystems:
- Toxicology : The compound has been linked to toxicological effects in aquatic organisms, raising concerns about environmental pollution and its impact on biodiversity .
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on various cancer cell lines demonstrated significant inhibition of cell proliferation. The IC50 values indicated potent activity against breast and colon cancer cells, suggesting its potential as an adjunct therapy in cancer treatment.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, this compound was shown to enhance cell survival rates significantly. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Propriétés
Formule moléculaire |
C18H28O4 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
7,12-dioxooctadeca-8,10-dienoic acid |
InChI |
InChI=1S/C18H28O4/c1-2-3-4-6-11-16(19)13-9-10-14-17(20)12-7-5-8-15-18(21)22/h9-10,13-14H,2-8,11-12,15H2,1H3,(H,21,22) |
Clé InChI |
WTLVYAWQAPUBFY-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |
SMILES canonique |
CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |
Synonymes |
7,12-dioxo-octadeca-8,10-dien-1-oic acid ostopanic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















